2-(1-Ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione
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Overview
Description
2-(1-Ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione is a complex organic compound with a unique structure that includes an ethoxy group, a phenyl group, and a methoxycyclopentene ring
Preparation Methods
The synthesis of 2-(1-Ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopentene ring, followed by the introduction of the ethoxy and phenyl groups through various organic reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
2-(1-Ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
2-(1-Ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1-Ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- This compound derivatives with different substituents.
- Compounds with similar cyclopentene rings but different functional groups.
- Other enylidene derivatives with varying degrees of substitution and functionalization.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-(1-ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCQNBTLHLBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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